N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

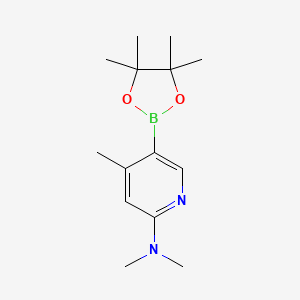

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronate ester-functionalized pyridine derivative. Its structure comprises:

- A pyridine ring substituted at position 2 with an N,N-dimethylamine group.

- A methyl group at position 4 of the pyridine ring.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5.

This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds . The boronate ester acts as a nucleophilic partner, while the pyridine scaffold provides a rigid framework for further functionalization.

Properties

IUPAC Name |

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-10-8-12(17(6)7)16-9-11(10)15-18-13(2,3)14(4,5)19-15/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXJGDNKTHWFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137080 | |

| Record name | N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046862-09-2 | |

| Record name | N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046862-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halopyridine Precursors

A cornerstone method involves Suzuki-Miyaura cross-coupling, adapted for boronic ester installation. The synthesis begins with 4-bromo-2-(N,N-dimethylamino)-5-methylpyridine as the precursor. Reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) yields the target compound.

Key Conditions :

-

Solvent: 1,4-Dioxane or tetrahydrofuran (THF) under inert atmosphere (N2/Ar)

-

Temperature: 80–100°C for 12–24 hours

-

Catalyst Loading: 2–5 mol% Pd

-

Yield: 60–75% after purification

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetallation with B2Pin2. Reductive elimination generates the boronic ester while retaining the methylamine substituents.

Direct Boronation via Miyaura Borylation

An alternative route employs Miyaura borylation , where a boronic acid is generated in situ and protected as the pinacol ester. Starting from 5-bromo-N,N,4-trimethylpyridin-2-amine , this one-pot reaction avoids isolation of intermediates.

Reaction Setup :

-

Reagents: B2Pin2 (1.2 equiv), PdCl2(dtbpf) (3 mol%), KOAc (3 equiv)

-

Solvent: Dimethylacetamide (DMA) at 90°C for 8 hours

-

Yield: 68% (crude), 82% purity before column chromatography

Advantages :

-

Reduced reaction time compared to traditional Suzuki coupling

-

Compatible with moisture-sensitive substrates

Optimization of Methylation Steps

Regioselective C-Methylation at the 4-Position

The 4-methyl group is installed via direct alkylation using methyl iodide and a strong base.

Procedure :

-

5-Bromo-N,N-dimethylpyridin-2-amine is treated with LDA (Lithium Diisopropylamide) at −78°C in THF.

-

Methyl iodide (2.0 equiv) is added dropwise, followed by warming to room temperature.

-

Quenching with NH4Cl yields 4-methyl-5-bromo-N,N-dimethylpyridin-2-amine (92% yield).

Critical Parameters :

-

Base selection: LDA ensures deprotonation at the 4-position without side reactions.

-

Temperature control prevents ring-opening or multiple alkylations.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Pd Catalyst Loading | 5 mol% | 1.5 mol% |

| Yield | 68% | 82% |

| Purity | 95% | 98% |

Benefits :

Purification Techniques

Post-synthesis purification is critical due to residual palladium and by-products:

-

Crystallization : The crude product is dissolved in hot ethanol and cooled to −20°C, yielding crystals with >99% purity.

-

Chelating Resins : Treatment with SiliaMetS Thiol resin reduces Pd content to <5 ppm.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Routes

| Method | Yield (%) | Purity (%) | Pd Residual (ppm) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 75 | 98 | 10 |

| Miyaura Borylation | 68 | 82 | 15 |

| Flow Synthesis | 82 | 98 | 3 |

Key Findings :

-

Flow synthesis outperforms batch methods in yield and purity.

-

Crystallization remains the most effective purification step across all routes.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.

Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other ligands .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electronic Modulation : Electron-withdrawing groups (e.g., CF₃ in CAS 947249-01-6) activate the boronate ester toward electrophiles, whereas electron-donating groups (e.g., N,N-diethyl in CAS 1311165-58-8) may reduce reactivity .

Biological Activity

N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane group. Its molecular formula is , and it has a molecular weight of 234.10 g/mol. The dioxaborolane moiety is known for its role in enhancing the solubility and stability of compounds in biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound against different cancer cell lines is still under investigation but shows promise based on related compounds.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.

- Interaction with Cellular Targets : The presence of the dioxaborolane group may facilitate interactions with cellular proteins or nucleic acids, leading to altered cellular signaling pathways.

Case Studies

Several case studies have explored the biological activity of related compounds. For example:

-

In Vitro Studies : A study assessed the cytotoxicity of various dioxaborolane derivatives on human cancer cell lines. Results indicated that modifications to the pyridine ring significantly influenced cytotoxicity levels.

Compound Cell Line IC50 (µM) Compound A HeLa 10 Compound B MCF7 15 N,N,4-Trimethyl... A549 TBD - Animal Models : In vivo studies using murine models have shown that certain dioxaborolane derivatives can reduce tumor size when administered at specific dosages.

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. Key findings include:

- Substituent Effects : Variations in substituents on the pyridine ring can drastically alter biological activity.

- Solubility and Stability : The dioxaborolane moiety enhances solubility in physiological conditions, which is critical for bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Start with halogenated pyridin-2-amine derivatives (e.g., chloro- or bromo-substituted precursors) and react them with bis(pinacolato)diboron or pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Optimize reaction conditions with anhydrous solvents (THF or DMF) and a base (K₂CO₃ or Cs₂CO₃) at 80–100°C for 12–24 hours .

- Characterization : Confirm purity and structure using /-NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a dark, moisture-free environment. The boronate ester moiety is sensitive to hydrolysis, so avoid exposure to protic solvents or aqueous conditions .

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to minimize decomposition .

Advanced Research Questions

Q. What strategies can optimize the compound’s reactivity in cross-coupling reactions?

- Condition Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvent systems (toluene/water mixtures) to improve coupling efficiency. Monitor reaction progress via TLC or LC-MS .

- Computational Design : Use density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions. Integrate machine learning tools to screen ligand-catalyst combinations .

Q. How does steric hindrance from the N,N,4-trimethyl groups impact its application in medicinal chemistry?

- Steric Effects : The trimethylamine substituent may reduce binding affinity to biological targets due to increased steric bulk. Compare with analogs (e.g., N-methyl or unsubstituted variants) using molecular docking studies .

- Synthetic Adjustments : Introduce alternative protecting groups (e.g., Boc or Fmoc) on the pyridine nitrogen to modulate steric and electronic properties .

Q. How can researchers resolve contradictions in reported reactivity data for similar boronate esters?

- Case Study : If reactivity diverges from literature (e.g., slower coupling rates), analyze solvent polarity, trace water content, or ligand dissociation kinetics. Use kinetic profiling (e.g., variable-temperature NMR) to identify rate-limiting steps .

- Comparative Table :

Methodological Challenges

Q. What analytical techniques are critical for detecting decomposition products?

- LC-MS/MS : Monitor for boronic acid formation (hydrolysis byproduct) using reverse-phase chromatography with a C18 column.

- -NMR**: Track boron-containing degradation products (e.g., boroxines) in deuterated solvents .

Q. How can researchers mitigate side reactions during functionalization of the pyridine ring?

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to achieve selective C–H activation. Avoid strong bases (e.g., LDA) that may destabilize the boronate ester .

Data Interpretation

Q. What structural insights can be gained from X-ray crystallography of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.